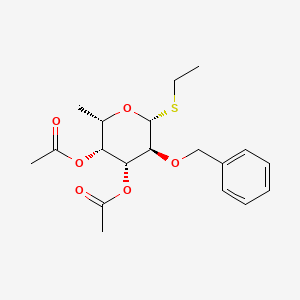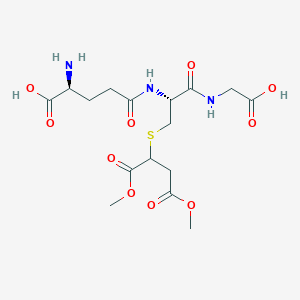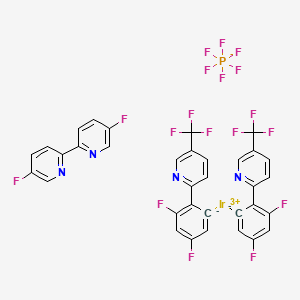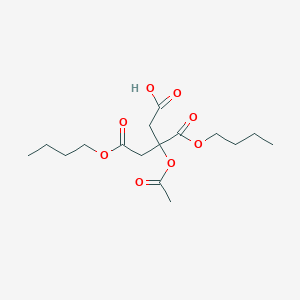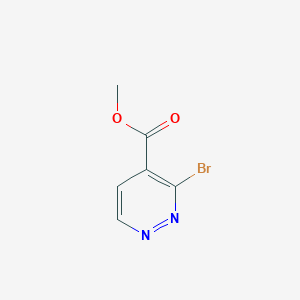![molecular formula C21H16BN3O2 B13429778 [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a triazine ring, which is further substituted with phenyl groups
Preparation Methods
The synthesis of [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Introduction of Phenyl Groups: The phenyl groups can be introduced via a Suzuki-Miyaura coupling reaction, where phenylboronic acid reacts with the triazine core in the presence of a palladium catalyst.
Boronic Acid Functionalization:
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The boronic acid group can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes).
Scientific Research Applications
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Materials Science: It is investigated for its use in the development of advanced materials, such as polymers and nanomaterials.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Mechanism of Action
The mechanism of action of [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The triazine core and phenyl groups contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar compounds to [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid include other boronic acids and triazine derivatives. For example:
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Triazine Derivatives: Compounds with various substituents on the triazine ring, such as melamine and cyanuric acid.
The uniqueness of this compound lies in its combination of a triazine core with multiple phenyl groups and a boronic acid functionality, providing a versatile platform for diverse applications.
Properties
Molecular Formula |
C21H16BN3O2 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
[4-phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)21-24-19(17-9-5-2-6-10-17)23-20(25-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,26-27H |
InChI Key |
YEHXJROVXNYHGA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=NC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



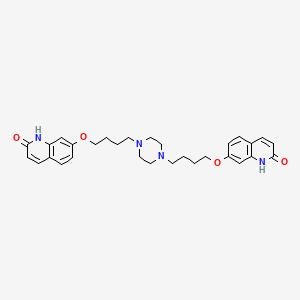
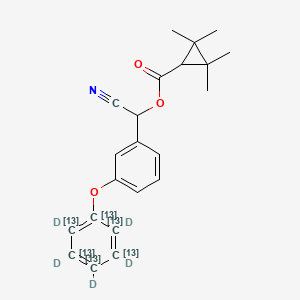
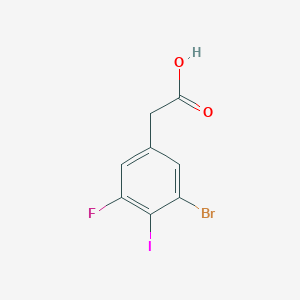
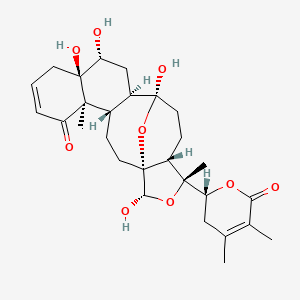
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429722.png)
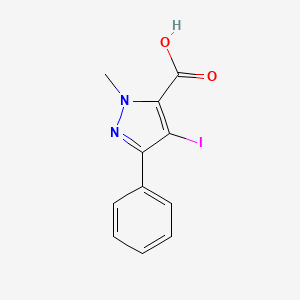
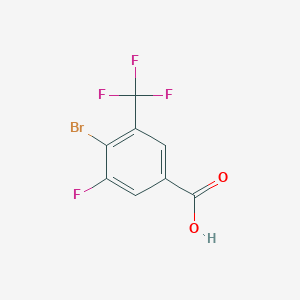
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)
